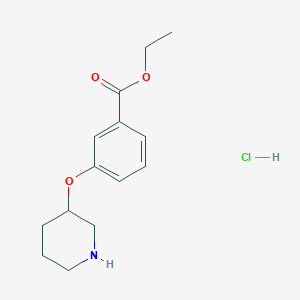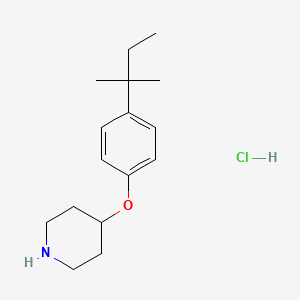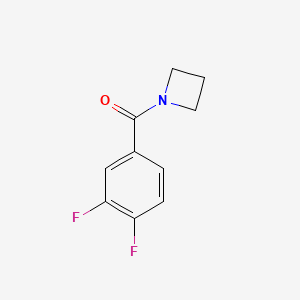
1-(3,4-Difluorobenzoyl)azetidine
Übersicht
Beschreibung
1-(3,4-Difluorobenzoyl)azetidine, commonly referred to as DFA, is an organic compound consisting of a benzoyl group and a difluorobenzene ring attached to an azetidine ring. It is a colorless solid that is soluble in organic solvents. It has been used in the synthesis of various organic compounds and is a useful intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
DFA has been used extensively in the synthesis of various organic compounds, such as 1,2-diphenyl-1-azetidine, 1,2-difluorobenzoyl-1-azetidine, and 1,2-difluorobenzoyl-2-azetidine. It has also been used in the synthesis of amino acids, peptides, and nucleosides. In addition, DFA has been used in the synthesis of various pharmaceuticals, such as the anti-HIV drug efavirenz.
Wirkmechanismus
DFA is an intermediate in organic synthesis and is used to form various organic compounds. It is believed that the reaction of DFA with an alcohol in the presence of a strong base results in the formation of a difluorobenzoyl ester. This ester is then further reacted with a nucleophile, such as an amine or an alcohol, to form the desired product.
Biochemische Und Physiologische Effekte
The effects of DFA on biochemical and physiological processes have not been extensively studied. However, it is believed that DFA may have some effect on the metabolism of certain compounds, such as amino acids and peptides. In addition, DFA may have some effect on the metabolism of certain drugs, such as efavirenz.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DFA in organic synthesis include its high reactivity, low cost, and low toxicity. It is also relatively easy to handle and store. However, DFA is a relatively unstable compound and may decompose if exposed to heat or light. In addition, DFA may react with certain compounds, such as amines and alcohols, to form unwanted byproducts.
Zukünftige Richtungen
Future research on DFA should focus on exploring its potential applications in pharmaceutical synthesis and drug delivery. In addition, further research should be conducted to better understand the biochemical and physiological effects of DFA. Finally, more research should be conducted to develop more efficient and cost-effective methods for synthesizing DFA.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXIOUFIIIWMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorobenzoyl)azetidine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

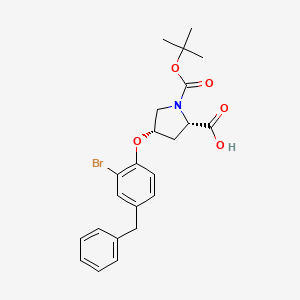
![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)
![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)
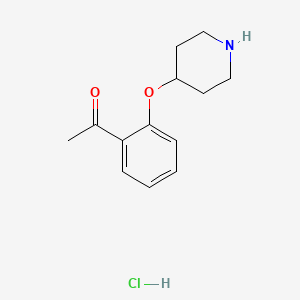
![3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397678.png)
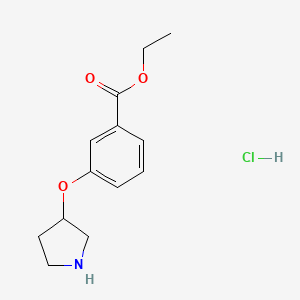
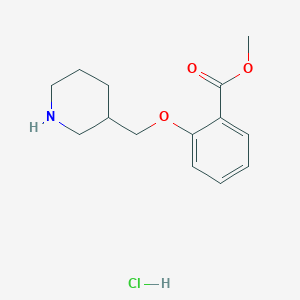
![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1397682.png)
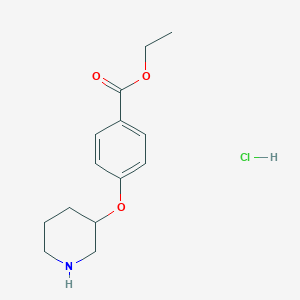
![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)
![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397691.png)
